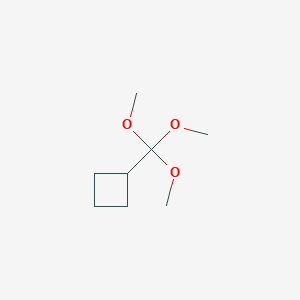
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Overview
Description
3-cyclohexanecarbonyl-4H-1,2,4-triazole is an organic chemical compound with the molecular formula C9H13N3O . It is a heterocyclic compound that contains both carbon and nitrogen in its ring structure. This compound is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-cyclohexanecarbonyl-4H-1,2,4-triazole, has been a subject of interest in recent years . Various synthetic approaches have been developed, with 3-amino-1,2,4-triazole being an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The molecular structure of 3-cyclohexanecarbonyl-4H-1,2,4-triazole consists of a cyclohexane ring attached to a carbonyl group, which is further connected to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and can lead to a wide range of products . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
3-cyclohexanecarbonyl-4H-1,2,4-triazole is a powder at room temperature . It has a molecular weight of 179.22 .Scientific Research Applications
Synthesis and Structural Analysis
A derivative of 1,2,4-triazole, specifically 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, was synthesized and its crystal structure analyzed. This compound exhibited antiproliferative and anti-inflammatory activities, indicating its potential in biomedical applications. The study detailed the molecular interactions and structural differences when solvated with DMSO, showcasing the significance of crystal engineering in drug design and the functional versatility of triazole derivatives (Mazur et al., 2011).
Patent Review on Triazole Derivatives
A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 was conducted. This review highlighted the extensive research and interest in triazole derivatives for their diverse biological activities and potential therapeutic applications. The focus was on the synthesis and biological evaluation of these compounds, emphasizing the need for green chemistry approaches in their production (Ferreira et al., 2013).
Green Chemistry in Triazole Synthesis
An innovative, environmentally friendly method for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system was reported. This method offers advantages in terms of atom economy, reduced environmental impact, and efficiency, demonstrating the role of green chemistry in the synthesis of biologically and industrially significant triazole derivatives (Singh et al., 2013).
Supramolecular Interactions of 1,2,3-Triazoles
Research on 1,2,3-triazoles has expanded significantly beyond click chemistry, exploring their supramolecular interactions for applications in coordination chemistry and anion recognition. The study of these interactions reveals the potential of 1,2,3-triazoles in developing complex molecular architectures and materials with specific functionalities (Schulze & Schubert, 2014).
Future Directions
The future research directions for 1,2,4-triazole-containing scaffolds, including 3-cyclohexanecarbonyl-4H-1,2,4-triazole, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Given the importance of the triazole scaffold, its synthesis has attracted much attention .
properties
IUPAC Name |
cyclohexyl(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZMJZRQTSNVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexanecarbonyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)



![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)


